molecular formula C15H21ClN4O3 B2832763 Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate CAS No. 2402830-00-4

Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate

Cat. No.: B2832763
CAS No.: 2402830-00-4
M. Wt: 340.81
InChI Key: AMPSOSQQYJOIKZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a chloropyrimidine moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the ring is constructed through cyclization reactions.

    Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via nucleophilic substitution reactions, often using chloropyrimidine derivatives.

    Esterification: The tert-butyl ester group is added through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

    Biological Studies: Researchers study its interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.

    Industrial Applications: It is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-[(5-bromo-2-chloropyrimidine-4-yl)amino]pyrrolidine-1-carboxylate
  • Tert-butyl 3-[(2-chloro-N-methylpyrimidine-5-carboxamido)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-6-5-11(9-20)19(4)12(21)10-7-17-13(16)18-8-10/h7-8,11H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPSOSQQYJOIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)C2=CN=C(N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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